Chengcai Xia,
Kai Wang,
Guodong Wang,
Guiyun Duan
PMID: 29528082
DOI:
10.1039/c8ob00511g
Abstract
A convenient, oxidant-free protocol was developed for the ortho trifluoromethylation of aniline via picolinamide assisted Fe-promoted C-H functionalization under ultraviolet irradiation. In this transformation acetone essentially acted as both a solvent to dissolve reactants and a low-cost radical initiator to efficiently generate a CF3 radical from Langlois' reagent. A broad substrate scope was tolerated and picolinamide bearing strong electron withdrawing groups also could be transformed into the corresponding products with acceptable yields. Furthermore, the value of this method has been highlighted via the efficient synthesis of the nonsteroidal anti-inflammatory drug floctafenine.
Azza A Gazy,
Ekram M Hassan,
Mohamed H Abdel-Hay,
Tarek S Belal
PMID: 17161576
DOI:
10.1016/j.jpba.2006.11.006
Abstract
A simple, rapid and sensitive voltammetric method for the determination of floctafenine (FFN) and metopimazine (MPZ) was developed. Well-defined cathodic waves were obtained for both drugs in Britton-Robinson buffer pH 9.0 using the differential-pulse mode at the hanging mercury drop electrode (HMDE). The current-concentration relationship was found to be linear over the ranges 0.4-3.6 and 0.4-2.4 microg ml(-1) for FFN and MPZ, respectively. The quantification of the two drugs in their pharmaceutical formulations was carried out using the proposed voltammetric method and compared with spectrophotometric analysis data. The mechanisms of the electrode reactions for the two drugs were proposed.
Gehan Hegazy Hegazy,
Azza Taher,
Asmaa Ahmed El-Zaher
PMID: 16041835
DOI:
10.1002/ardp.200400959
Abstract
New derivatives related to floctafenine were synthesized and representative examples were screened for their anti-inflammatory and analgesic activities. All compounds tested were found to exhibit anti-inflammatory and analgesic activities and some were more potent than the references, floctafenine and indomethacin, in carragenan-induced rat's paw edema. None of the tested compounds showed an ulcerogenic effect on the p-benzoquinone-induced writhing test in mice.
R Asero
PMID: 15969659
DOI:
10.1111/j.1365-2222.2005.2228.x
Abstract
Summary Background In the clinical practice patients with a history of acute urticaria induced by a single non-steroidal anti-inflammatory drug (NSAID) and seeking for safe alternative drugs generally undergo tolerance tests with alternative NSAIDs that have little or no cyclooxygenase-1 (COX-1) enzyme inhibitory activity. This practice does not allow for the detection of single NSAID reactors and may lead to unnecessary avoidance of many potentially useful NSAIDs.
Evaluate aspirin challenge as a means to distinguish single from multiple NSAID intolerance in patients with a clinical history of acute urticaria induced by a single NSAID. Methods One hundred and seventeen otherwise normal subjects with a history of acute urticaria following the ingestion of a single NSAID (pyrazolones (n=58), nimesulide (n=17), propionic acid derivatives (n=13), aryl acetic acid derivatives (n=14), acetaminophen (n=9), piroxicam (n=5), and indometacin (n=1)) underwent single-blind placebo-controlled oral challenges with aspirin. Aspirin-intolerant subjects underwent further tolerance tests drugs exerting little or no inhibitory activity on COX-1 enzyme (including paracetamol, nimesulide, rofecoxib, tramadol, and floctafenine). Results Aspirin induced urticaria in 28/117 (24%) patients. Five out of 28 (18%) aspirin reactors did not tolerate alternative NSAID on subsequent oral challenges. Conclusion In subjects with a history of urticaria induced by a single NSAID (other than aspirin) the diagnostic workup should start with an aspirin challenge in order to detect single/multiple NSAID reactors.
N A El-Ragehy,
M M Ellaithy,
M A El-Ghobashy
PMID: 12767387
DOI:
10.1016/S0014-827X(03)00050-8
Abstract
The proposed method is based on TLC separation of thiocolchicoside from its binary mixtures (thiocolchicoside-glafenine and thiocolchicoside-floctafenine) followed by densitometric measurement at 375 nm. Separation was carried out on silica gel plates GF(254) using ethyl acetate:methanol:acetic acid (84:13:3%, v/v/v). Various conditions affecting separation and measurement were studied and optimized. Calibration was performed using third-order polynomial equation. It was found superior to first-order with respect to quantification range (0.25-25 microg per spot), correlation coefficient and standard error of estimation. The proposed method was successfully applied for the determination of thiocolchicoside in its synthetic binary mixtures and commercial tablets. Results were compared with those obtained by reference methods and non-significant difference was obtained regarding accuracy and precision. Assay precision using two-way ANOVA was performed on results of inter- and intra-day applications of the method.
R Maenthaisong,
S Tacconelli,
P Sritara,
P Del Boccio,
L Di Francesco,
P Sacchetta,
N Archararit,
K Aryurachai,
P Patrignani,
C Suthisisang
PMID: 23755755
DOI:
10.1177/039463201302600213
Abstract
Floctafenine, a hydroxyquinoline derivative with analgesic properties, is widely used in Thailand and many other countries. The objectives of this study were to evaluate in Thai healthy volunteers: i) the inhibition of whole blood cyclooxygenase(COX)-2 and COX-1 activity by floctafenine and its metabolite floctafenic acid in vitro and ex vivo after dosing with floctafenine; ii) the possible interference of floctafenine administration with aspirin antiplatelet effects. We performed an open-label, cross-over, 3-period study, on 11 healthy Thai volunteers, who received consecutively floctafenine(200mg/TID), low-dose aspirin(81mg/daily) or their combination for 4 days, separated by washout periods. Floctafenine and floctafenic acid resulted potent inhibitors of COX-1 and COX-2 in vitro (floctafenic acid was more potent than floctafenine) showing a slight preference for COX-1. After dosing with floctafenine alone, whole blood COX-1 and COX-2 activities were inhibited ex vivo in a time-dependent fashion which paralleled floctafenic acid plasma concentrations. Aspirin alone inhibited profoundly and persistently platelet COX-1 activity and AA-induced platelet aggregation throughout 24-h dosing interval which was affected by the co-administration of floctafenine. At 24 h after dosing with aspirin and floctafenine, the inhibition of platelet thromboxane(TX)B2 generation and aggregation were significantly(P less than 0.05) lower than that caused by aspirin alone. Therapeutic dosing with floctafenine profoundly inhibited prostanoid biosynthesis through the rapid conversion to floctafenic acid. Floctafenine interfered with the antiplatelet effect of aspirin. Our results suggest that floctafenine should be avoided in patients with cardiovascular disease under treatment with low-dose aspirin.
M I Walash,
F M El Tarras,
Z A El Sherif,
A O Mohamed
PMID: 10933542
DOI:
10.1016/s0731-7085(00)00322-8
Abstract
Spectrophotometric methods were developed for the determination of glafenine and floctafenine. The first method depends upon the determination of glafenine in raw material and tablets as well as in the presence of its main degradation product glafenic acid (up to 40%). Differential first derivative spectral response at 245 nm in 0.1 N hydrochloric acid, where the corresponding degradation product exhibits no contribution in 0.1 N sodium hydroxide. The method allows the determination of 2.5-30 microg ml(-1). The second method depends upon the reaction of floctafenine with 2,3-dichloro 5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile to give highly colored complex that could be measured quantitatively at (about) lambda(max) 538 nm. The method permits the determination of 40-180 microg ml(-1) or by measuring the first derivative spectral response of the color at 610 nm. The method permits the determination of floctafenine in presence of thiocolchicoside. The methods mentioned both simplicity and sensitivity, having excellent precision and accuracy (100.31 +/- 0.63, 100.78 +/- 0.77 and 99.90 +/- 0.56 for glafenine and floctafenine, respectively). The results were of comparable accuracy and reproducibility with the reported methods.
Mohamed I Walash,
Fathalla Belal,
Nahed El-Enany,
Manal Eid,
Rania N El-Shaheny
PMID: 24645510
DOI:
10.5740/jaoacint.11-255
Abstract
A stability-indicating micellar liquid chromatography (MLC) method was developed and validated for the assay of floctafenine (FLF) in the presence of its degradation product and main metabolite, floctafenic acid (FLA). The analysis was carried out on a CLC Shim-Pack octyl silane (C8) column (150 x 4.6 mm id, 5 microm particle size) using a micellar mobile phase consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3). The mobile phase was pumped at a flow rate of 1.0 mL/min with UV detection at 360 nm. The method showed good linearity for FLF and FLA over the concentration ranges of 0.5-25.0 and 0.4-10.0 microg/mL, with LODs of 0.16 and 0.12 microg/mL, respectively. The developed method was successfully applied to the determination of FLF in commercial dispersible tablets, with mean recovery of 98.87 +/- 1.37%. Also, the proposed method was specific for the analysis of FLF in presence of the co-formulated drug thiocolchicoside in laboratory-prepared tablets, with mean recovery of 100.50 +/- 1.07%. Statistical comparison of the results obtained by the proposed MLC method with those obtained by a comparison method showed good agreement. Moreover, the method was extended to study the degradation behavior of FLF under different International Conference on Harmonization recommended conditions such as alkaline, acidic, oxidative, thermal, and photolytic. The method was further applied for direct determination of FLA as the main metabolite of FLF in human plasma without prior extraction steps, with mean recovery of 110.50 +/- 6.5%.
M Lequesne,
J Fannius,
J Y Reginster,
W Verdickt,
M V du Laurier
PMID: 9190006
DOI:
Abstract
A multicenter, double-blind, cross-over, random-order study compared the efficacy of floctafenin, 800 mg/day and acetaminophen, 3000 mg/day, in providing pain relief to 192 patients with chronic pain due to osteoarthritis in the lower limbs. Each drug was given for 12 days and the interval between the two treatment periods was two days. The primary evaluation criterion was pain relief as assessed using the visual analog scale developed by Huskisson (mean baseline score, 62.7 +/- 13.6 mm). Secondary criteria were the algofunctional index, the investigator's overall efficacy rating and patient preference. Floctafenin therapy was associated with significantly better results regarding the visual analog scale score (P = 0.036, 149 patients in the per protocol analysis) and the investigator's overall efficacy rating (P = 0.0001, 169 evaluable patients). Among the 169 evaluable patients, 68 had no preference for either treatment and 101 had a preference, which was for floctafenin therapy in 65% of cases (P = 0.001). Clinical tolerance was satisfactory with both drugs. Gastrointestinal symptoms were the most common side effects (13% and 11% of patients with floctafenin and acetaminophen, respectively).
Mohamed Walash,
Fathalla Belal,
Manal Eid,
Samah Abo el-Abass
PMID: 21223643
DOI:
10.1093/chrsci/49.2.159
Abstract
Sensitive and accurate high-performance liquid chromatographic methods have been developed for the simultaneous determination of thiocolchicoside (TC)-glafenine (GF) (Mix I) and thiocolchicoside-floctafenine (FN) (Mix II) in their pharmaceutical formulations. The analysis for both mixtures was performed using 250 mm × 4.6 mm i.d., 5 μm particle size C18 Waters Symmetry column. The mobile phase consisted of methanol-0.035 M phosphate buffer (50:50, v/v) of pH 4.5 for Mix I and methanol-0.03 M phosphate buffer (70:30, v/v) of pH 4 for Mix II with flow rate of 1 mL/min and UV detection at 400 nm in both cases. The calibration plots were rectilinear over the concentration range of 0.2-2 μg/mL for TC in both mixtures and 20-200 μg/mL for each of GF and FN . The limits of detection for TC and GF were 0.05 μg/mL and 0.62 μg/mL, respectively, and for TC and FN were 0.02 μg/mL and 0.70 μg/mL, respectively. Additionally, the proposed methods were successfully applied to their combined tablets with average percentage recoveries of 100.35 ± 0.61 and 100.57 ± 0.72% for TC and GF respectively and for TC and FN the percentage recoveries were 101.2 ± 0.72 and 100.36 ± 0.67%, respectively. The results obtained were favorably compared with those given using the comparison methods.